Homoplantaginin

Übersicht

Beschreibung

Homoplantaginin ist ein Flavonoidglykosid, das aus der traditionellen chinesischen Medizin Salvia plebeia R. Br. gewonnen wird. Es hat aufgrund seiner starken entzündungshemmenden und antioxidativen Eigenschaften große Aufmerksamkeit erregt. Diese Verbindung hat sich als vielversprechend erwiesen, um vaskuläre Endothelzellen zu schützen und Atherosklerose zu hemmen .

Wissenschaftliche Forschungsanwendungen

Homoplantaginin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Flavonoidglykosiden und deren Reaktionen.

Biologie: Untersuchung seiner schützenden Wirkung auf vaskuläre Endothelzellen und seine Rolle bei der Hemmung der Atherosklerose.

Medizin: Erforschung seines Potenzials zur Behandlung von entzündlichen Erkrankungen und oxidativen Stress-bedingten Erkrankungen.

Industrie: Verwendung bei der Entwicklung von antioxidativen und entzündungshemmenden Produkten

5. Wirkmechanismus

This compound übt seine Wirkung über verschiedene molekulare Ziele und Signalwege aus:

Nrf2-Signalweg: Aktiviert den Nrf2-Antioxidationssignalweg, was zu einer erhöhten Expression von antioxidativen Proteinen wie HO-1 führt.

NF-κB-Signalweg: Hemmt die nukleäre Translokation von NF-κB, wodurch Entzündungen und oxidativer Stress reduziert werden.

SOCE-Kanal: Blockiert den store-operated Calcium-Einstromkanal, wodurch die Calciumkonzentration und der Stress im endoplasmatischen Retikulum reduziert werden

Wirkmechanismus

Homoplantaginin, a flavonoid derived from the traditional Chinese medicine Salvia plebeia, has been recognized for its anti-inflammatory and antioxidant properties . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

this compound primarily targets the TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . These targets play a crucial role in inflammatory responses and oxidative stress, making this compound a potential therapeutic agent for conditions associated with inflammation and oxidative damage .

Mode of Action

this compound interacts with its targets by inhibiting their activity. Specifically, it inhibits TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . This inhibition results in a decrease in inflammation and oxidative stress, contributing to its therapeutic effects .

Biochemical Pathways

this compound affects several biochemical pathways. It reduces the concentration of Ca 2+ by blocking the store-operated calcium entry (SOCE) channel in human umbilical vein endothelial cells (HUVECs) . It also resists endoplasmic reticulum stress (ERS) activation by down-regulating ERS-related proteins expression . Furthermore, it promotes Nrf2 nuclear translocation and increases the anti-oxidation downstream HO-1 protein level .

Pharmacokinetics

this compound is rapidly absorbed after oral administration, with a Tmax of 16.00±8.94 minutes . It reaches a mean Cmax between 0.77 and 1.27 nmol/mL . The absolute oral bioavailability of this compound is calculated to be only 075% . This poor bioavailability may be attributed to the biotransformation of this compound by rat intestinal bacteria .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It increases the levels of nitric oxide (NO) and phospho-endothelial nitric oxide synthase (p-eNOS) in a dose-dependent manner . It also restores acetylcholine-mediated endothelium-dependent vasodilation . Moreover, it inhibits apoptosis and the increased level of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high glucose levels can induce vascular endothelial dysfunction, which this compound can alleviate by inhibiting SOCE channel and ERS . .

Biochemische Analyse

Biochemical Properties

Homoplantaginin interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit apoptosis and the increased level of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the increase in ROS production, phosphorylation of ERK, and nuclear translocation of NF-κB in HUVECs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Homoplantaginin kann durch verschiedene chemische Reaktionen mit Flavonoidglykosiden synthetisiert werden. Die spezifischen Synthesewege und Reaktionsbedingungen sind oft proprietär und in Fachliteratur zur Chemie beschrieben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus Salvia plebeia R. Br. Dieser Prozess umfasst die Extraktion mit Lösungsmitteln, die Reinigung und die Kristallisation, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Homoplantaginin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden oft Natriumborhydrid und ähnliche Verbindungen verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, darunter Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Homoplantaginin ist unter den Flavonoidglykosiden einzigartig aufgrund seiner spezifischen Molekülstruktur und seiner starken biologischen Aktivität. Zu den ähnlichen Verbindungen gehören:

Dihydrohomoplantagin: Ein weiteres Flavonoidglykosid aus Salvia plebeia R. Br. mit ähnlichen schützenden Wirkungen auf vaskuläre Endothelzellen.

Hesperetin: Ein Flavonoid mit antioxidativen Eigenschaften.

Naringenin: Bekannt für seine entzündungshemmenden Wirkungen.

Eriodictyol: Zeigt sowohl antioxidative als auch entzündungshemmende Wirkungen

This compound zeichnet sich durch seine duale Aktivierung des Nrf2-Signalwegs und die Hemmung des NF-κB-Signalwegs aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Entwicklungen macht.

Biologische Aktivität

Homoplantaginin is a flavonoid glycoside primarily extracted from Salvia plebeia and other Salvia species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article synthesizes current research findings on the biological activity of this compound, providing detailed insights into its mechanisms and potential therapeutic applications.

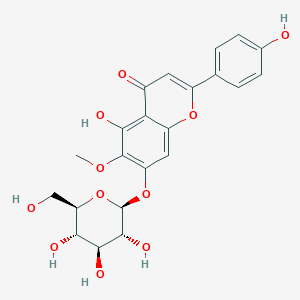

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, with the molecular formula and a molecular weight of 462.41 g/mol. Its structure includes a flavonoid backbone with glycosidic linkages that contribute to its solubility and bioactivity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance superoxide dismutase (SOD) activity, thereby reducing cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tan et al. (2018) | RAW 264.7 Macrophages | 5.2 | Inhibition of NO production |

| Gu et al. (2016) | Hepatocytes | Not specified | Reduction of TNF-α and IL-6 levels |

3. Hepatoprotective Effects

This compound has demonstrated protective effects against hepatocyte injury, particularly in models of liver damage induced by toxic agents. It promotes cell viability and reduces apoptosis in liver cells, suggesting its potential as a therapeutic agent for liver diseases .

4. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound against conditions such as Alzheimer's disease (AD). It has been shown to reduce levels of total-tau protein and inflammatory cytokines in cerebrospinal fluid, indicating its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| ResearchGate (2022) | AD Mouse Model | Decreased tau protein levels |

| FASEB Journal (2024) | High glucose-induced endothelial cells | Inhibition of apoptosis |

5. Cardiovascular Benefits

This compound has been reported to alleviate high glucose-induced vascular injury by activating the Nrf2 pathway, which plays a vital role in cellular defense mechanisms against oxidative stress . This suggests potential applications in managing diabetes-related cardiovascular complications.

Case Studies

- Protective Effects on Hepatocytes : A study demonstrated that this compound treatment significantly reduced liver enzyme levels in a rat model of acetaminophen-induced liver injury, indicating its hepatoprotective capabilities .

- Alzheimer's Disease Model : In a controlled trial involving moderate AD patients, administration of this compound resulted in improved cognitive scores compared to control groups, alongside reduced inflammatory biomarkers .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAFEGUXXHIFT-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415733 | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-84-1 | |

| Record name | Homoplantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoplantaginin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPLANTAGININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.